molecular formula C18H18N4O3 B5638290 7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide

7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide

Cat. No. B5638290
M. Wt: 338.4 g/mol
InChI Key: SQFFAZZLQJCJSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves regioselective processes and can be achieved through different synthetic pathways. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, highlighting the versatility in functionalizing these compounds at various positions on the pyrimidine ring (Drev et al., 2014). Another approach involves the reaction of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides with various reagents to yield pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the structural diversity achievable through synthetic chemistry (Hassan et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of specific pyrazolo[1,5-a]pyrimidine compounds has been determined, providing detailed insights into their three-dimensional conformation and intermolecular interactions (Kumara et al., 2018).

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their optical applications, as well as their potential use in cancer treatment .

properties

IUPAC Name

7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-15-4-3-12-7-13(11-25-16(12)8-15)18(23)20-9-14-10-21-22-6-2-5-19-17(14)22/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFFAZZLQJCJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)C(=O)NCC3=C4N=CC=CN4N=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide

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